molecular formula C22H20N2O4 B13991544 2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 5871-94-3

2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B13991544
CAS No.: 5871-94-3
M. Wt: 376.4 g/mol
InChI Key: JBRTTYMKLZTNNP-UHFFFAOYSA-N
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Description

2-(diphenylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diphenylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps. One common method starts with the reaction of 4-hydroxybenzaldehyde with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then subjected to further reactions to introduce the propanoic acid moiety. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Industrial methods also focus on the scalability of the process, ensuring that large quantities of the compound can be produced in a cost-effective manner.

Chemical Reactions Analysis

Types of Reactions

2-(diphenylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the propanoic acid moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-hydroxybenzaldehyde, while reduction of the carbonyl group can produce 3-(4-hydroxyphenyl)propanol.

Scientific Research Applications

2-(diphenylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-(diphenylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylacetic acid: Similar structure but lacks the diphenylcarbamoyl group.

    Diphenylcarbamoyl chloride: Used as a reagent in the synthesis of the target compound.

    3-(4-Hydroxyphenyl)propanoic acid: Similar structure but lacks the diphenylcarbamoylamino group.

Uniqueness

2-(diphenylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid is unique due to the presence of both the diphenylcarbamoylamino and hydroxyphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

5871-94-3

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

2-(diphenylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C22H20N2O4/c25-19-13-11-16(12-14-19)15-20(21(26)27)23-22(28)24(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20,25H,15H2,(H,23,28)(H,26,27)

InChI Key

JBRTTYMKLZTNNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O

Origin of Product

United States

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